
Comparative Analysis of the Rewarding
Properties of SR14150

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994 Get Quote

A comprehensive guide for researchers and drug development professionals on the rewarding

effects of SR14150, a bifunctional Nociceptin/Orphanin FQ (NOP) and mu-opioid (MOP)

receptor ligand, in comparison to other relevant compounds. This guide provides an objective

overview of its performance, supported by experimental data, detailed methodologies, and

signaling pathway visualizations to facilitate informed research and development decisions.

Introduction
SR14150 is a compound with partial agonist activity at the Nociceptin/Orphanin FQ (NOP)

receptor and weak agonist activity at the mu-opioid (MOP) receptor. The unique

pharmacological profile of bifunctional NOP/MOP receptor agonists has garnered significant

interest for their potential to provide analgesia with a reduced liability for reward and

dependence, a common drawback of traditional MOP receptor agonists like morphine. This

guide delves into the rewarding properties of SR14150, comparing it with other key compounds

to elucidate its potential as a safer therapeutic agent.

Comparative Rewarding Properties: Quantitative
Data
The rewarding potential of SR14150 and its comparators has been primarily assessed using

the Conditioned Place Preference (CPP) paradigm. The following table summarizes the

quantitative data from these studies.
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Compound Receptor Profile

Rewarding
Properties
(Conditioned Place
Preference)

Reference

SR14150
NOP Partial Agonist /

Weak MOP Agonist

Does not induce a

significant place

preference on its own.

[1]

Morphine MOP Agonist

Induces a robust and

significant place

preference.

[1]

SR16435
NOP/MOP Partial

Agonist

Induces a significant

place preference,

comparable to

morphine.

[2]

Ro 64-6198
Selective NOP

Agonist

Lacks rewarding

properties and does

not induce a place

preference.

[3]

AT-121
NOP/MOP Partial

Agonist

Lacks rewarding

effects and may

attenuate the

reinforcing effects of

opioids.

[4]

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of

the presented data.

Conditioned Place Preference (CPP) Protocol
The CPP paradigm is a widely used behavioral assay to evaluate the rewarding or aversive

properties of a substance.
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Apparatus: The apparatus typically consists of a three-chamber box with two larger

conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall

patterns and floor textures), and a smaller neutral central chamber.

Procedure:

Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely

explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial

preference for one of the conditioning chambers.

Conditioning: This phase typically occurs over several days. On alternating days, animals

receive an injection of the test compound (e.g., SR14150) and are immediately confined to

one of the conditioning chambers for a specific duration (e.g., 30 minutes). On the other

days, they receive a vehicle injection and are confined to the opposite chamber. The pairing

of the drug with a specific chamber is counterbalanced across animals.

Post-Conditioning (Test for Preference): On the test day, no injections are given. The animals

are placed in the central chamber and allowed to freely access all chambers for the same

duration as in the pre-conditioning phase. The time spent in each chamber is recorded.

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber

minus the time spent in the vehicle-paired chamber during the post-conditioning test. A positive

score indicates a rewarding effect (place preference), while a negative score suggests an

aversive effect (place aversion). Statistical analysis, typically an ANOVA followed by post-hoc

tests, is used to determine the significance of the preference.[5][6][7]

Signaling Pathways
The rewarding or non-rewarding effects of SR14150 are rooted in its interaction with specific

intracellular signaling cascades.

NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like SR14150 primarily couples to inhibitory G

proteins (Gi/o). This interaction initiates a signaling cascade that includes the inhibition of

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8]

Furthermore, NOP receptor activation can modulate the activity of mitogen-activated protein
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kinases (MAPKs), such as ERK. The activation of these pathways is believed to contribute to

the anti-reward and anti-abuse properties of NOP agonists.[9]
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NOP Receptor Signaling Cascade

Experimental Workflow for Conditioned Place
Preference
The following diagram illustrates the typical workflow of a Conditioned Place Preference

experiment to assess the rewarding properties of a compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/1422-0067/26/5/1862
https://www.benchchem.com/product/b1681994?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Pre-Conditioning

Phase 2: Conditioning

Phase 3: Post-Conditioning

Phase 4: Data Analysis

Day 1: Baseline Preference Test
(Free exploration of all chambers)

Day 2: Drug Injection
(Confined to Drug-Paired Chamber)

Day 3: Vehicle Injection
(Confined to Vehicle-Paired Chamber)

Day 4: Drug Injection

Day 5: Vehicle Injection

Day 6: Preference Test
(Free exploration of all chambers)

Calculate Preference Score:
(Time in Drug-Paired Chamber) - 
(Time in Vehicle-Paired Chamber)

Click to download full resolution via product page

Conditioned Place Preference Workflow
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Discussion and Conclusion
The available evidence suggests that SR14150, a bifunctional NOP partial agonist and weak

MOP agonist, does not possess intrinsic rewarding properties as measured by the conditioned

place preference paradigm.[1] This is in stark contrast to potent MOP agonists like morphine,

which consistently produce robust place preference. The lack of reward with SR14150 is likely

attributable to its dominant NOP receptor activity, which is known to counteract the rewarding

effects mediated by the MOP receptor.

The compound SR16435, another bifunctional NOP/MOP partial agonist, did induce a

conditioned place preference, suggesting that the balance between NOP and MOP receptor

activity is a critical determinant of a compound's rewarding potential.[2] In contrast, selective

NOP agonists like Ro 64-6198 and bifunctional agonists with a different profile like AT-121 also

lack rewarding properties, further supporting the role of NOP receptor activation in mitigating

reward.[3][4]

In conclusion, SR14150's pharmacological profile makes it a promising candidate for the

development of analgesics with a reduced risk of abuse and addiction. Its lack of rewarding

effects, coupled with its potential to alleviate pain, warrants further investigation. Future studies

should focus on comprehensive self-administration paradigms to further characterize its

reinforcement properties and explore its effects on the rewarding properties of other drugs of

abuse. A deeper understanding of the specific downstream signaling targets of SR14150 will

also be crucial in elucidating the precise molecular mechanisms underlying its non-rewarding

phenotype.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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